2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium
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Overview
Description
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is a complex organic compound with a unique structure that includes a pyrido[4,3-b]carbazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium can be achieved through several synthetic routes. One common method involves the Combes-Beyer reaction, which is used to synthesize pyridocarbazole derivatives . This reaction typically involves the condensation of an appropriate aldehyde with a pyridine derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
- 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
Uniqueness
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is unique due to its specific structural features and the presence of both methyl and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
136182-34-8 |
---|---|
Molecular Formula |
C19H19N2O+ |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-ethyl-2,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |
InChI |
InChI=1S/C19H18N2O/c1-4-13-14-7-8-21(3)10-16(14)11(2)18-15-9-12(22)5-6-17(15)20-19(13)18/h5-10,22H,4H2,1-3H3/p+1 |
InChI Key |
QFTSWAODUKLQBO-UHFFFAOYSA-O |
Canonical SMILES |
CCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C |
Origin of Product |
United States |
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